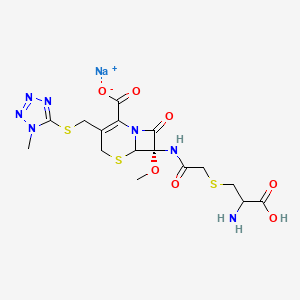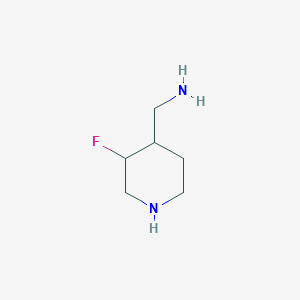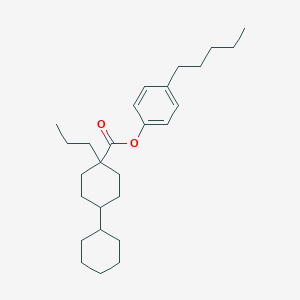![molecular formula C32H21Br B14799221 9-[1,1'-Biphenyl]-4-yl-10-(4-bromophenyl)-anthracene](/img/structure/B14799221.png)
9-[1,1'-Biphenyl]-4-yl-10-(4-bromophenyl)-anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[1,1’-Biphenyl]-4-yl-10-(4-bromophenyl)-anthracene: is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its complex structure, which includes a biphenyl group and a bromophenyl group attached to an anthracene core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-[1,1’-Biphenyl]-4-yl-10-(4-bromophenyl)-anthracene typically involves multi-step organic reactions. One common method includes the bromination of biphenyl followed by coupling reactions to attach the anthracene moiety. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenyl-substituted anthracenes.
Substitution: Various substituted anthracenes depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: In biological research, derivatives of this compound are studied for their potential as fluorescent probes and imaging agents due to their strong luminescence properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including anticancer and antimicrobial activities. Their ability to intercalate with DNA makes them promising candidates for drug development.
Industry: In the industrial sector, the compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials. Its stability and electronic properties make it suitable for use in advanced electronic devices.
作用機序
The mechanism by which 9-[1,1’-Biphenyl]-4-yl-10-(4-bromophenyl)-anthracene exerts its effects is primarily through its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to potential therapeutic effects. Additionally, its interaction with proteins can modulate various biochemical pathways, contributing to its biological activity.
類似化合物との比較
4-Bromobiphenyl: A simpler analog with a bromine atom attached to a biphenyl structure.
9-Phenylanthracene: Lacks the bromophenyl group but shares the anthracene core.
4-Bromo-1,1’-biphenyl: Another analog with a bromine atom on the biphenyl moiety.
Uniqueness: 9-[1,1’-Biphenyl]-4-yl-10-(4-bromophenyl)-anthracene is unique due to its combination of a biphenyl group, a bromophenyl group, and an anthracene core. This combination imparts distinct electronic and photophysical properties, making it particularly valuable in applications such as OLEDs and fluorescent probes.
特性
分子式 |
C32H21Br |
|---|---|
分子量 |
485.4 g/mol |
IUPAC名 |
9-(4-bromophenyl)-10-(4-phenylphenyl)anthracene |
InChI |
InChI=1S/C32H21Br/c33-26-20-18-25(19-21-26)32-29-12-6-4-10-27(29)31(28-11-5-7-13-30(28)32)24-16-14-23(15-17-24)22-8-2-1-3-9-22/h1-21H |
InChIキー |
WNIDYPQLHUALHR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=C(C=C6)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-O-tert-butyl 1-O-ethyl 2-[(4-fluorophenyl)methylidene]butanedioate](/img/structure/B14799140.png)

![2-[5-(1-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]ethan-1-amine](/img/structure/B14799156.png)
![2-Methoxyethyl 4-oxo-4-({[4-(2-phenoxyethoxy)phenyl]carbamothioyl}amino)butanoate](/img/structure/B14799163.png)
![(1R,2S,5S,6R)-Ethyl 2-(4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14799171.png)



![Methyl 4-[2-(diphenylacetyl)hydrazinyl]-4-oxobutanoate](/img/structure/B14799203.png)
![Ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate](/img/structure/B14799211.png)

![tert-butyl N-[1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate](/img/structure/B14799214.png)


